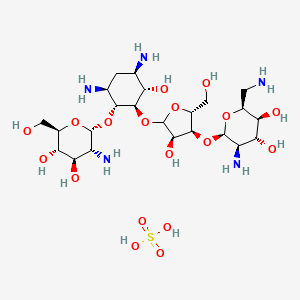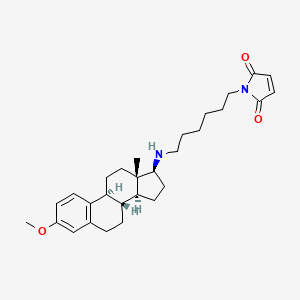
U-73122
Vue d'ensemble
Description
U 73122: est un inhibiteur puissant et sélectif de la phospholipase C, une classe d'enzymes membranaires qui jouent un rôle crucial dans divers processus cellulaires en catalysant l'hydrolyse du phosphatidylinositol 4,5-bisphosphate pour produire du diacylglycérol et de l'inositol 1,4,5-trisphosphate . Ce composé est largement utilisé dans la recherche scientifique pour étudier les voies de transduction du signal et les mécanismes cellulaires impliquant la phospholipase C .
Applications De Recherche Scientifique
Chemistry: U 73122 is used to study the role of phospholipase C in various chemical processes and signal transduction pathways .
Biology: In biological research, U 73122 is employed to investigate the mechanisms of calcium signaling and the regulation of cellular processes involving phospholipase C .
Medicine: U 73122 has been used in medical research to explore its potential therapeutic applications in conditions related to abnormal calcium signaling and phospholipase C activity .
Industry: In the industrial sector, U 73122 is utilized in the development of new drugs and therapeutic agents targeting phospholipase C-related pathways .
Mécanisme D'action
Target of Action
U-73122 is a potent inhibitor of Phospholipase C (PLC) and 5-Lipoxygenase (5-LO) . PLC is a class of membrane-associated enzymes that catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol triphosphate (IP3), leading to a decrease in free cytosolic Ca2+ . 5-LO is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, a group of inflammatory mediators .
Mode of Action
This compound inhibits the hydrolysis of PIP2 to IP3, leading to a decrease in free cytosolic Ca2+ . It also acts to inhibit the coupling of G-protein phospholipase C activation, while being unaffected by the production of cAMP . This results in the inhibition of agonist-induced Ca2+ increases in platelets and polymorphonuclear neutrophils .
Biochemical Pathways
This compound is involved in the Phosphoinositide (PI) signal transduction pathway . The levels of PIP2, a component of the PI pathway, are regulated by PLC enzymes. This compound inhibits the activity of these enzymes, thereby reducing the levels of PIP2 . This affects the regulation of proteins like ezrin, which are involved in metastatic spread in conditions like osteosarcoma .
Pharmacokinetics
It’s known that this compound is a potent inhibitor of plc with an ic50 value of approximately 1-21 µM .
Result of Action
This compound has been shown to reduce cell growth in cultured MG-63 osteosarcoma cell lines by inhibiting PLC . It also modifies the expression and subcellular localization of selected PLC isoforms . Furthermore, this compound has been found to be a potent and selective agonist of the transient receptor potential ankyrin type 1 (TRPA1) receptor channel .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain G-proteins can affect the inhibitory action of this compound on PLC . .
Analyse Biochimique
Biochemical Properties
U-73122 is known to inhibit the activity of PLC, an enzyme that plays a crucial role in the phosphoinositide signal transduction pathway . The compound inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol triphosphate (IP3), leading to a decrease in free cytosolic Ca2+ . This inhibition affects a variety of biological activities, including antiplatelet activation, modulation of Ca2+ signaling, and inhibition of 5-lipoxygenase activity .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects. For instance, it reduces the cell growth in cultured MG-63 osteosarcoma cell line by modifying the expression and the subcellular localization of selected PLC isoforms . It also inhibits the coupling of G-protein phospholipase C activation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PLC enzymes. By inhibiting PLC, this compound prevents the hydrolysis of PIP2 to IP3, thereby reducing the levels of free cytosolic Ca2+ . This inhibition disrupts the normal signaling pathways that rely on these second messengers, leading to the observed cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in GH3 rat pituitary cells, this compound dose-dependently inhibited the thyrotropin-releasing hormone effect, with complete suppression occurring with 70 seconds of pretreatment .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models as well. For instance, in porcine myometrial cells, this compound was found to inhibit KCl-induced and Bay-K-8644-induced increase in [Ca2+]i in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the phosphoinositide signal transduction pathway. It acts on the PLC enzymes that regulate the levels of PIP2, a key component of this pathway .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. It has been shown to affect the subcellular localization of PLC enzymes in cultured human osteosarcoma MG-63 cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: U 73122 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de matières premières spécifiques dans des conditions contrôlées. Le composé est soluble dans le chloroforme, le diméthylsulfoxyde et l'éthanol, mais insoluble dans l'eau . Des concentrations plus élevées dans le diméthylsulfoxyde et l'éthanol peuvent être obtenues par chauffage .
Méthodes de production industrielle: La production industrielle de U 73122 implique l'utilisation de solvants anhydres pour garantir la solubilité du composé. La présence d'humidité dans le solvant peut diminuer la solubilité, il est donc essentiel d'utiliser des conditions anhydres .
Analyse Des Réactions Chimiques
Types de réactions: U 73122 subit diverses réactions chimiques, y compris l'inhibition de l'activité de la phospholipase C, ce qui entraîne une diminution des niveaux de calcium cytosolique libre . Il inhibe également le couplage de l'activation de la phospholipase C de la protéine G .
Réactifs et conditions courants: Le composé est généralement utilisé dans des environnements de recherche avec des réactifs tels que le diméthylsulfoxyde et l'éthanol. Il est important de maintenir des conditions anhydres pour garantir la stabilité et la solubilité de U 73122 .
Principaux produits formés: Le principal produit formé à partir des réactions impliquant U 73122 est l'inhibition de l'activité de la phospholipase C, ce qui conduit à une diminution des niveaux de calcium intracellulaire .
Applications de la recherche scientifique
Chimie: U 73122 est utilisé pour étudier le rôle de la phospholipase C dans divers processus chimiques et voies de transduction du signal .
Biologie: En recherche biologique, U 73122 est utilisé pour étudier les mécanismes de la signalisation du calcium et la régulation des processus cellulaires impliquant la phospholipase C .
Médecine: U 73122 a été utilisé dans la recherche médicale pour explorer ses applications thérapeutiques potentielles dans des conditions liées à une signalisation calcique anormale et à une activité de la phospholipase C .
Industrie: Dans le secteur industriel, U 73122 est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant les voies liées à la phospholipase C .
Mécanisme d'action
U 73122 exerce ses effets en inhibant l'activité de la phospholipase C, réduisant ainsi la production de diacylglycérol et d'inositol 1,4,5-trisphosphate . Cette inhibition conduit à une diminution des niveaux de calcium intracellulaire, ce qui affecte divers processus cellulaires et voies de transduction du signal . Le composé active également le canal récepteur de type 1 ankyrine du potentiel transitoire récepteur, qui est impliqué dans la perception sensorielle et la signalisation de la douleur .
Comparaison Avec Des Composés Similaires
Composés similaires:
U 73343: Un analogue inactif de U 73122, utilisé comme contrôle négatif dans les études de recherche.
Inhibiteurs de la phospholipase C: D'autres composés qui inhibent l'activité de la phospholipase C, tels que la néomycine et l'edelfosine.
Unicité: U 73122 est unique dans son inhibition puissante et sélective de la phospholipase C, ce qui en fait un outil précieux dans les études de recherche qui étudient le rôle de cette enzyme dans divers processus cellulaires . Sa capacité à inhiber les voies de signalisation du calcium et à activer le canal récepteur de type 1 ankyrine du potentiel transitoire récepteur le distingue encore des autres composés similaires .
Propriétés
IUPAC Name |
1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFAORPFSVMJIW-ZRJUGLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036739 | |
| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112648-68-7 | |
| Record name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112648-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112648687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


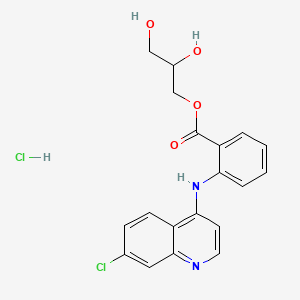
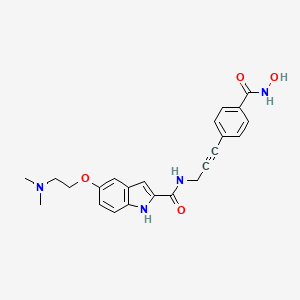
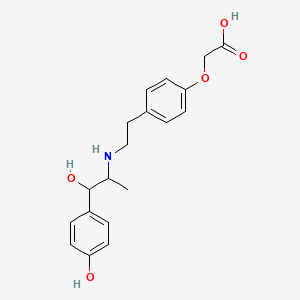
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

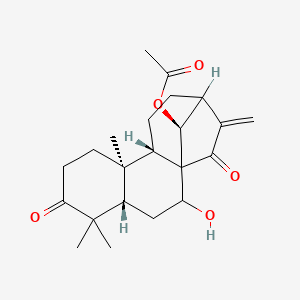
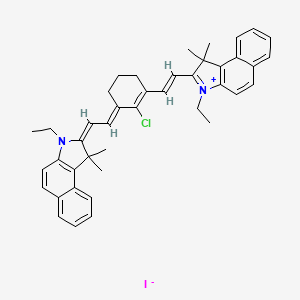



![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

